Product packaging for 4-Nitrodiphenylmethane(Cat. No.:CAS No. 1817-77-2)

4-Nitrodiphenylmethane

Cat. No.: B156897
CAS No.: 1817-77-2
M. Wt: 213.23 g/mol
InChI Key: IDSGFSCSMXRJON-UHFFFAOYSA-N
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Description

Contextualization within Diphenylmethane (B89790) Chemistry

Diphenylmethane and its derivatives are a class of aromatic hydrocarbons that serve as foundational structures in organic chemistry. youtube.com The methylene (B1212753) bridge connecting the two phenyl rings imparts a degree of flexibility to the molecule. The introduction of a nitro group, as seen in 4-Nitrodiphenylmethane, dramatically alters the electronic properties of the aromatic system. The nitro group is strongly electron-withdrawing, which deactivates the substituted ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. mdpi.com

The synthesis of this compound can be achieved through the nitration of diphenylmethane. researchgate.net This reaction typically involves the use of nitric acid, often in the presence of a dehydrating agent like sulfuric acid, although milder conditions using nitric acid in dichloromethane (B109758) have also been reported to produce a mixture of 2- and this compound. researchgate.net Further nitration of the resulting mononitrated products can lead to dinitrodiphenylmethanes, such as 2,4'-dinitrodiphenylmethane (B156529) and 4,4'-dinitrodiphenylmethane (B168056). researchgate.netfishersci.cachemicalbook.com

Significance in Advanced Organic Synthesis and Chemical Transformations

The true value of this compound lies in its role as a versatile intermediate in advanced organic synthesis. orgchemres.orgsci-hub.sepitt.edu The nitro group is a key functional group that can undergo a wide array of chemical transformations, providing access to a diverse range of other functional groups and molecular architectures. mdpi.comsci-hub.se

One of the most significant transformations of the nitro group is its reduction to an amino group. This conversion is a fundamental step in the synthesis of various amines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, the reduction of this compound would yield 4-aminodiphenylmethane, a valuable building block in its own right. The reduction of nitroarenes can be accomplished using various reagents, including metal catalysts like Raney nickel with hydrazine (B178648) hydrate. isuct.ru

The electron-withdrawing nature of the nitro group also facilitates nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring. While the nitro group itself is not typically the leaving group in these reactions, its presence activates the ring for such substitutions, particularly at the ortho and para positions. mdpi.com

Furthermore, the nitro group can participate in various condensation and cyclization reactions. For example, nitro compounds are used in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. sci-hub.senih.gov The reactivity of the nitro group allows for the construction of complex ring systems, expanding the synthetic chemist's toolkit.

The development of advanced synthetic methods continues to uncover new applications for nitro compounds like this compound. orgchemres.orgorgchemres.org Researchers are constantly exploring novel reagents and reaction conditions to achieve more efficient and selective transformations of the nitro group, further solidifying its importance in the field of organic synthesis. orgchemres.org

Chemical Compounds Mentioned

Compound Name
This compound
Diphenylmethane
2-Nitrodiphenylmethane
2,4'-Dinitrodiphenylmethane
4,4'-Dinitrodiphenylmethane
4-Aminodiphenylmethane
Nitric acid
Sulfuric acid
Dichloromethane
Raney nickel
Hydrazine hydrate

Chemical Properties of this compound

PropertyValue
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS Number 1817-77-2
IUPAC Name 1-benzyl-4-nitrobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B156897 4-Nitrodiphenylmethane CAS No. 1817-77-2

Properties

IUPAC Name

1-benzyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSGFSCSMXRJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171179
Record name Benzene, 1-nitro-4-(phenylmethyl)-
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-77-2
Record name Benzene, 1-nitro-4-(phenylmethyl)-
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Record name 4-Nitrodiphenylmethane
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Record name Benzene, 1-nitro-4-(phenylmethyl)-
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Record name 4-Nitrodiphenylmethane
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Synthetic Methodologies and Reaction Pathways Involving 4 Nitrodiphenylmethane

Derivatization and Subsequent Chemical Transformations of 4-Nitrodiphenylmethane

Oxidative Conversion to Nitrobenzophenones

The methylene (B1212753) bridge of this compound can be oxidized to a carbonyl group, yielding 4-nitrobenzophenone (B109985) and its derivatives. A method for preparing 4-nitrobenzophenone compounds involves the reaction of 4-chloronitrobenzene with an aryl acetate (B1210297) in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a base like potassium hydroxide (B78521). google.com This reaction proceeds in an air atmosphere at temperatures ranging from 25-80 °C for 8-24 hours. google.com This approach avoids the use of heavy metal catalysts and strong oxidants. google.com

For instance, the reaction of 4-chloronitrobenzene with methyl 3-methoxyphenylacetate in DMSO with potassium hydroxide at 50°C for 8 hours yields the corresponding 4-nitrobenzophenone derivative. google.com The molar ratio of 4-chloronitrobenzene to the aryl acetate typically ranges from 0.5:1 to 3:1, and the molar ratio of the base to the aryl acetate is between 1:1 and 3:1. google.com

Table 1: Synthesis of 4-Nitrobenzophenone Derivatives

Reactants Solvent Base Temperature (°C) Time (h) Yield (%)

Reduction to 4-Aminodiphenylmethane and Diaminodiphenylmethane Analogs

The nitro group of this compound is readily reduced to an amino group, forming 4-aminodiphenylmethane. This transformation is a key step in the synthesis of more complex molecules, including 4,4'-diaminodiphenylmethane (MDA), a compound widely used in the production of polyurethanes and epoxy resins. sigmaaldrich.com

The synthesis of 4,4'-diaminodiphenylmethane often starts from aniline (B41778) and formaldehyde (B43269). wikipedia.org One method involves the reaction of aniline with formaldehyde in the presence of a catalyst like kaolin (B608303) clay activated by hydrochloric acid or sulfuric acid. google.com The reaction is typically carried out in an organic solvent such as benzene (B151609), toluene (B28343), or xylene at temperatures between 30-90°C for 0.5-4 hours. google.com This method is noted for its mild reaction conditions and the reusability of the catalyst. google.com Another green synthesis approach utilizes an ultrasonic bath at 42 kHz in a water bath for 20 minutes with natural kaolinite (B1170537) as the catalyst. researchgate.net

Derivatives of 4,4'-diaminodiphenylmethane, such as various Schiff bases, have been synthesized through condensation reactions with different carbonyl compounds. researchgate.net For example, the reaction of 4,4'-diaminodiphenylmethane with acetylacetone (B45752) in refluxing toluene for 30 hours yields N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane. researchgate.net

Table 2: Synthesis of 4,4'-Diaminodiphenylmethane

Reactants Catalyst Solvent Temperature (°C) Time (h)
Aniline, Formaldehyde Acid-activated Kaolin Toluene 30-90 0.5-4

Formation of Highly Nitrated Diphenylmethane (B89790) Systems

Further nitration of this compound can lead to the formation of dinitro- and potentially higher nitrated diphenylmethane compounds. The nitration of diphenylmethane itself has been reported to produce a mixture of dinitrodiphenylmethane isomers with minimal side reactions. sciencemadness.org However, achieving higher degrees of nitration can be challenging due to steric hindrance. sciencemadness.org

Research has explored the nitration of diphenylmethane and isomeric nitrodiphenylmethanes in dichloromethane (B109758), which is presented as a safer alternative to nitration in benzene and generates less waste. sciencemadness.org The resulting 4,4'-dinitrodiphenylmethane (B168056) can be purified by crystallization from solvents like benzene, petroleum ether, or acetic acid. chemicalbook.com

Table 3: Properties of 4,4'-Dinitrodiphenylmethane

Property Value
CAS Number 1817-74-9
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol

Incorporation into Complex Polymeric Structures and Functional Materials

Derivatives of this compound, particularly the reduced amino-functionalized analogs, are valuable monomers for the synthesis of complex polymeric structures and functional materials. 4,4'-Diaminodiphenylmethane is a key component in the production of polyurethanes, where it is used to manufacture 4,4'-methylenediphenyl diisocyanate (MDI). sigmaaldrich.comwikipedia.org

Furthermore, 4,4'-diaminodiphenylmethane has been used as a template for creating imprinted polymers for the recognition of bisphenols and as a curing agent for epoxy resins. sigmaaldrich.com It has also been incorporated into modified multi-walled carbon nanotubes/polydimethylsiloxane composites. sigmaaldrich.com The amino groups of diaminodiphenylmethane can be chemically modified to create other functional materials, such as Schiff bases, which have been investigated for their potential applications. researchgate.net The incorporation of specific chromophores, such as nitrone derivatives, into polymer matrices like poly(methyl methacrylate) (PMMA) has been explored for fabricating materials with tunable refractive indices. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Nitrodiphenylmethane

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Nitration

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). The reaction typically involves the use of a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). organicchemistrytutor.com

The mechanism proceeds through three primary steps:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid is unstable and readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.com This is the active electrophile in the nitration reaction. masterorganicchemistry.comunacademy.com

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich aromatic ring of the substrate attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the aromatic system, yielding the nitroaromatic product. masterorganicchemistry.com

In the context of 4-nitrodiphenylmethane, further nitration would be directed by the existing substituents on both rings. The nitro group on the first ring is a strong deactivating group and a meta-director. The benzyl (B1604629) group on the second ring is a weak activating group and an ortho-, para-director. Therefore, electrophilic attack is more likely to occur on the unsubstituted phenyl ring at the ortho or para positions.

Table 1: Key Steps in the Electrophilic Nitration of an Aromatic Ring

StepDescriptionKey Species
1 Formation of the Nitronium Ion Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Nitronium Ion (NO₂⁺)
2 Nucleophilic Attack Aromatic Ring, Nitronium Ion (NO₂⁺), Arenium Ion (Sigma Complex)
3 Deprotonation Arenium Ion, Weak Base (e.g., H₂O), Nitroaromatic Product

Studies on related compounds, such as 4-substituted anisoles, have shown the formation of intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones during nitration. rsc.org The decomposition of these intermediates can lead to the final product distribution. rsc.org

Characterization of Electron Transfer Pathways in Reductive Processes

The radical-based mechanism involves the following intermediates:

Nitroanion Radical: A single electron transfer to the nitro group forms a nitroanion radical.

Nitroso Compound: This is followed by the formation of a nitroso derivative.

Hydronitroxide Radical: Another electron transfer leads to a hydronitroxide radical.

Hydroxylamino Derivative: This is then converted to a hydroxylamino compound.

Amine: Finally, the hydroxylamino group is reduced to the amine. nih.gov

Alternatively, the reduction can proceed via a series of two-electron steps, which also involves the formation of nitroso and hydroxylamino intermediates. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate is significantly faster than the initial reduction step. nih.gov

Enzymatic systems, such as mitochondrial nitroreductases containing flavin mononucleotide (FMN) or cytochrome P450 reductase, can mediate these electron transfers. nih.govnih.gov These enzymes facilitate the flow of electrons from cellular reductants like NADPH to the nitroaromatic substrate. nih.gov

Table 2: Intermediates in the Reduction of a Nitroaromatic Compound

Reduction StageIntermediate SpeciesNumber of Electrons Transferred (Total)
Initial Nitroaromatic Compound0
Step 1 Nitroanion Radical1
Step 2 Nitroso Compound2
Step 3 Hydronitroxide Radical3
Step 4 Hydroxylamino Compound4
Final Amine6

Study of Nucleophilic Aromatic Substitution Mechanisms with Nitroaromatic Substrates

Nucleophilic aromatic substitution (SNAr) is a key reaction for substrates containing a leaving group on an electron-deficient aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for this reaction to occur. masterorganicchemistry.comlibretexts.org The nitro group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. masterorganicchemistry.com

The generally accepted mechanism for SNAr is an addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is possible because the electron-withdrawing nitro group has reduced the electron density of the ring. libretexts.org This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate, often called a Meisenheimer complex. masterorganicchemistry.comnih.gov

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized onto the nitro group, which provides significant stabilization. This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org If the nitro group is in the meta position, this stabilization is not possible, and the reaction generally does not proceed. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final substitution product. nih.gov

While this compound itself lacks a typical leaving group on the nitrated ring for a standard SNAr reaction, the principles of how a nitro group activates an aromatic system are fundamental. For a related compound like 4-fluoro-1-nitrobenzene, the fluorine atom can be readily displaced by a nucleophile due to the activating effect of the para-nitro group.

Table 3: Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)

StepDescriptionKey Features
1 Addition of Nucleophile Rate-determining step; Formation of a negatively charged Meisenheimer complex. masterorganicchemistry.comnih.gov
2 Elimination of Leaving Group Restoration of aromaticity; Release of the leaving group. nih.gov

Kinetic and Thermodynamic Aspects Governing Reaction Selectivity and Efficiency

The outcome of chemical reactions involving this compound is governed by both kinetic and thermodynamic factors. Kinetics deals with the rate of the reaction, which is determined by the activation energy, while thermodynamics relates to the relative stability of reactants and products. youtube.com

In electrophilic aromatic substitution , the rate-determining step is the formation of the high-energy arenium ion intermediate. masterorganicchemistry.com The presence of the deactivating nitro group on one ring increases the activation energy for electrophilic attack on that ring, thus slowing the reaction down. Conversely, the weakly activating benzyl group on the other ring lowers the activation energy, making that ring more susceptible to substitution. The selectivity for ortho- or para- substitution on the activated ring is a result of the greater stability of the corresponding arenium ion intermediates compared to the meta-intermediate.

In nucleophilic aromatic substitution , the rate is highly dependent on the ability of the electron-withdrawing groups to stabilize the Meisenheimer complex. masterorganicchemistry.com As established through kinetic studies, the addition of the nucleophile is the slow step. nih.gov The efficiency of the reaction is therefore enhanced by having more or stronger electron-withdrawing groups positioned ortho and/or para to the leaving group.

Table 4: Factors Influencing Reaction Selectivity and Efficiency

FactorInfluence on ReactionRelevant Mechanism
Activation Energy (Ea) Determines reaction rate (kinetics). Lower Ea leads to a faster reaction. youtube.comEAS, SNAr
Substituent Effects Electron-donating groups activate the ring for EAS; Electron-withdrawing groups activate for SNAr. masterorganicchemistry.comlibretexts.orgEAS, SNAr
Intermediate Stability More stable intermediates (e.g., arenium ion, Meisenheimer complex) lead to faster rates.EAS, SNAr
Thermodynamic Stability Determines the position of equilibrium; more stable products are favored. youtube.comAll reactions

Advanced Spectroscopic and Structural Elucidation of 4 Nitrodiphenylmethane and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly well-suited for the analysis of complex mixtures, such as the products of nitration reactions of diphenylmethane (B89790), which can yield various mononitro and dinitro isomers. researchgate.net

The gas chromatograph separates the different isomers based on their volatility and interaction with the stationary phase of the GC column. Even closely related structural isomers can often be distinguished. labmanager.com Following separation, the mass spectrometer fragments the individual compounds and analyzes the resulting mass-to-charge ratios, producing a unique mass spectrum for each component. This fragmentation pattern serves as a molecular fingerprint, allowing for the definitive identification of each isomer by comparing the obtained spectra with spectral libraries or through detailed analysis of the fragmentation pathways. labmanager.com

The successful separation and characterization of all mononitro-, x,y′-dinitro-, and o,p-dinitrodiphenylmethanes have been demonstrated using GC-MS, highlighting its utility in rapidly identifying the products of nitration reactions. researchgate.net The technique's high sensitivity also allows for the detection of trace impurities, making it an essential tool for assessing the purity of synthesized 4-nitrodiphenylmethane.

Key GC-MS Findings for Nitrodiphenylmethane Isomers:

Technique Application Key Findings
Gas Chromatography (GC)Isomer SeparationAll mononitro and dinitro isomers of diphenylmethane can be effectively separated. researchgate.net
Mass Spectrometry (MS)Isomer IdentificationProvides unique fragmentation patterns for each isomer, enabling definitive identification. labmanager.com
GC-MSPurity AssessmentAllows for the detection and identification of byproducts and impurities from synthesis. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has characteristic absorption frequencies, providing a "fingerprint" of the molecule's composition.

For this compound, the FT-IR spectrum is dominated by the strong absorption bands of the nitro (NO₂) group. The asymmetric stretching vibration of the N-O bond in aromatic nitro compounds typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹. orgchemboulder.com These two intense peaks are highly characteristic and make the presence of a nitro group easy to identify. spectroscopyonline.com

In addition to the nitro group vibrations, the FT-IR spectrum of this compound also displays absorptions corresponding to the aromatic rings and the methylene (B1212753) bridge. The C-H stretching vibrations of the aromatic rings are typically found between 3100-3000 cm⁻¹, while the C-H stretching of the methylene (-CH₂-) group occurs in the 3000–2850 cm⁻¹ region. libretexts.org In-ring C-C stretching vibrations of the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1550 - 1475 orgchemboulder.com
Nitro (NO₂)Symmetric Stretch1360 - 1290 orgchemboulder.com
Aromatic C-HStretch3100 - 3000 libretexts.org
Methylene C-HStretch3000 - 2850 libretexts.org
Aromatic C=CIn-ring Stretch1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide a wealth of information about the molecular framework, including the number and types of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings and the methylene bridge give rise to distinct signals. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group. The protons on the nitro-substituted ring are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons on the unsubstituted phenyl ring. The methylene protons would appear as a singlet, and its chemical shift would also be influenced by the adjacent aromatic rings.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. udel.edu The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carbon atom attached to the nitro group (C-NO₂) will be significantly downfield due to the strong electron-withdrawing effect of the nitro group. The other aromatic carbons will have chemical shifts in the typical aromatic region (around 110-160 ppm), with variations depending on their position relative to the nitro group and the benzyl (B1604629) substituent. The methylene bridge carbon will appear in the aliphatic region of the spectrum.

The combination of ¹H and ¹³C NMR data, often supplemented with two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, leading to a complete and detailed structural determination of this compound.

Illustrative NMR Data for a 4-Nitrophenyl Moiety (General):

Nucleus Position Expected Chemical Shift (ppm) Notes
¹HProtons ortho to NO₂~ 8.1-8.3Deshielded due to electron-withdrawing group.
¹HProtons meta to NO₂~ 7.4-7.6Less deshielded than ortho protons.
¹³CCarbon attached to NO₂~ 140-150Significantly deshielded.
¹³CCarbons ortho to NO₂~ 120-125
¹³CCarbons meta to NO₂~ 128-130

Note: The actual chemical shifts for this compound will be influenced by the benzyl group.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

For this compound, an X-ray crystal structure analysis would reveal the exact geometry of the two phenyl rings relative to each other and the orientation of the nitro group. A key feature of interest in diphenylmethane derivatives is the degree of twist between the two aromatic rings. In the solid state, this conformation is influenced by intermolecular interactions, such as packing forces and potential hydrogen bonding.

The crystal structure of a related compound, 4-bromo-4'-nitrodiphenyl, showed that the two rings are not coplanar but are twisted relative to each other by 35 degrees. bath.ac.uk A similar non-planar conformation would be expected for this compound. The analysis would also provide precise measurements of the C-N and N-O bond lengths in the nitro group, as well as the bond angles within the aromatic rings and the methylene bridge. This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a solid-state environment.

Computational Chemistry and Theoretical Modeling of 4 Nitrodiphenylmethane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a leading computational method for studying the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. For 4-nitrodiphenylmethane, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of its molecular architecture and intrinsic reactivity. researchgate.netnih.gov

The optimized molecular geometry reveals key bond lengths and angles. The electronic properties are further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). nih.govuctm.edu Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a guide to the molecule's reactive sites. uctm.edunih.gov For this compound, the nitro group is expected to be a strongly electron-withdrawing region, making the aromatic ring it is attached to electron-deficient.

Natural Bond Orbital (NBO) and Mulliken population analyses provide further details on charge distribution, revealing the partial charges on each atom and the nature of intramolecular charge transfer and delocalization. nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

ParameterCalculated Value (Representative)Description
HOMO Energy-7.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy-2.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)5.0 eVDifference between LUMO and HOMO energies, related to chemical reactivity and stability. nih.gov
Electronegativity (χ)5.0 eVThe power of an atom in a molecule to attract electrons to itself. nih.gov
Global Hardness (η)2.5 eVResistance to change in its electron distribution or charge transfer. nih.gov
Global Softness (S)0.4 eV⁻¹A measure of the ease of charge transfer. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale. nih.gov

For a flexible molecule like this compound, which features two phenyl rings connected by a methylene (B1212753) bridge, MD simulations are invaluable for exploring its conformational landscape. The key degrees of freedom are the torsion angles around the C-C bonds connecting the phenyl rings to the central CH₂ group. MD simulations can reveal the preferred conformations (i.e., the lowest energy states) and the energy barriers between different rotational isomers. This analysis helps in understanding how the molecule's shape influences its physical properties and biological interactions.

Furthermore, MD simulations can model the interactions between multiple this compound molecules or between the molecule and a solvent. These simulations elucidate the nature and strength of intermolecular forces, such as van der Waals interactions and electrostatic interactions, which govern the condensed-phase properties of the substance. nih.gov By analyzing radial distribution functions and interaction energies from the simulation trajectory, one can understand how molecules pack in a liquid or solid state and identify the dominant interaction patterns. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations of this compound

ParameterDescriptionInformation Gained
Torsional Angle AnalysisMonitoring the rotation around the Ph-CH₂ and CH₂-Ph bonds.Identifies stable conformers and rotational energy barriers.
Radius of Gyration (Rg)A measure of the molecule's compactness. nih.govIndicates overall shape and folding behavior over time.
Radial Distribution Function (g(r))Describes the probability of finding a particle at a distance r from another particle.Reveals the structure of intermolecular packing in condensed phases.
Binding Free EnergyCalculated using methods like MM-GBSA to estimate the strength of interaction between molecules. nih.govQuantifies intermolecular interaction strength, crucial for understanding crystal packing and solvation.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis for Predictive Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode the physicochemical properties of the molecules. These descriptors are then used to develop a mathematical equation that can predict the reactivity of new, untested compounds.

In the context of this compound, a QSRR study would typically involve designing a series of derivatives with different substituents on one or both aromatic rings. For each derivative, a variety of molecular descriptors would be calculated, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moments obtained from DFT calculations. nih.gov

These descriptors would then be correlated with an experimentally measured reactivity parameter, such as the rate constant for a specific reaction. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build the predictive model. A robust QSRR model can be a powerful tool for guiding the synthesis of new compounds with desired reactivity profiles, reducing the need for extensive experimental screening.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a fundamental tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the minimum energy reaction pathway, and its structure and energy determine the activation energy and, consequently, the reaction rate. youtube.com

For reactions involving this compound, such as its synthesis via the nitration of diphenylmethane (B89790) researchgate.net or its subsequent chemical transformations, DFT calculations can be employed to elucidate the mechanism. The process typically involves:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: A guess of the transition state geometry is made, and specialized algorithms are used to locate the exact saddle point on the PES that connects reactants and products. youtube.com

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

By calculating the energies of all species along the reaction pathway, a detailed energy profile can be constructed. This profile provides the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. This mechanistic insight is crucial for optimizing reaction conditions and controlling product selectivity. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues in 4 Nitrodiphenylmethane Chemistry

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The synthesis of 4-nitrodiphenylmethane traditionally involves the nitration of diphenylmethane (B89790). A key challenge in this process is achieving high selectivity for the 4-position isomer and minimizing the formation of other isomers and poly-nitrated products. Research indicates that the mononitration of diphenylmethane using nitric acid in dichloromethane (B109758) can yield both 2- and this compound, and adjusting experimental conditions can lead to dinitrodiphenylmethane derivatives with quantitative conversions. researchgate.net However, future research is geared towards the development of more sophisticated catalytic systems that offer superior control over regioselectivity and reaction efficiency.

The development of novel catalysts is a primary focus for enhancing the synthetic efficiency and selectivity of this compound production. Traditional methods often rely on homogeneous acid catalysts, which can be difficult to separate from the reaction mixture and may generate significant waste. springernature.com Future research is directed towards solid acid catalysts, such as zeolites, clays, and supported heteropoly acids, which offer advantages like easier separation, reusability, and potentially higher selectivity due to shape-selective catalysis. google.com For instance, the use of solid super-acids on supports like montmorillonite (B579905) or silica (B1680970) has shown promise in the nitration of other aromatic compounds, reducing the need for corrosive liquid acids like sulfuric acid. google.com

Furthermore, research into nanocatalysis could provide breakthroughs. Metal nanoparticles, for example, have demonstrated high catalytic activity in various organic transformations, including the reduction of nitroaromatics. nih.govnih.gov The exploration of nanoparticles as catalysts for the nitration of diphenylmethane could lead to milder reaction conditions and improved yields of the desired 4-nitro isomer. The table below summarizes potential catalytic systems for future investigation.

Catalyst TypePotential AdvantagesResearch Focus
Zeolites Shape selectivity, reusability, thermal stability.Tailoring pore size and acidity to favor 4-substitution.
Supported Heteropoly Acids Strong Brønsted acidity, reduced corrosion, recyclability. researchgate.netOptimizing the support and acid composition for diphenylmethane nitration.
Functionalized Nanoparticles High surface area, unique electronic properties, potential for high selectivity.Investigating the catalytic activity of various metal and metal oxide nanoparticles.
Enzyme-based Catalysts High specificity, mild reaction conditions, environmentally benign.Screening for and engineering enzymes capable of regioselective nitration.

The effects of the nitro group on the chemical shift of the methylene (B1212753) protons in nitrodiphenylmethane isomers have been shown to be additive, allowing for the identification of components in a crude nitration product without separation. researchgate.net This analytical insight can be a powerful tool in the rapid screening and optimization of new catalytic systems.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. ontosight.ai Traditional nitration methods often employ harsh reagents like concentrated nitric and sulfuric acids, leading to the generation of acidic waste and potential environmental concerns. springernature.com Future research is actively seeking to develop more sustainable and environmentally benign synthetic protocols.

One promising avenue is the use of alternative nitrating agents that are milder and more selective. Reagents based on an N-nitrosaccharin scaffold, for example, have been shown to be bench-stable, recyclable, and effective for the nitration of a broad range of arenes under acid-free conditions. springernature.com This approach minimizes waste and avoids the use of strong, corrosive acids.

Electrochemical methods for nitration are also gaining attention as a green alternative. rsc.org These methods can generate the nitrating species in situ from less hazardous nitrogen sources, potentially even from atmospheric nitrogen or ammonia, thereby reducing the reliance on nitric acid and the associated environmental footprint. rsc.org

Solvent selection is another critical aspect of green synthesis. The use of greener solvents, or even solvent-free reaction conditions, is a key goal. While dichloromethane has been used, researchgate.net investigating the use of ionic liquids, supercritical fluids, or water as reaction media could significantly improve the environmental profile of this compound synthesis. For instance, the synthesis of other nitro-compounds has been explored in aqueous media. researchgate.net

The table below outlines key green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachDescriptionPotential Benefits
Alternative Nitrating Agents Use of solid-supported or recyclable nitrating agents. springernature.comReduced acid waste, milder reaction conditions, easier product purification.
Electrochemical Synthesis In-situ generation of nitrating species. rsc.orgAvoids handling of concentrated acids, potential use of sustainable nitrogen sources.
Green Solvents Replacement of hazardous organic solvents with water, ionic liquids, or supercritical fluids.Reduced environmental impact and potential for improved reaction rates and selectivity.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction.Shorter reaction times, increased energy efficiency, and potentially higher yields.
Flow Chemistry Performing the reaction in a continuous flow reactor.Enhanced safety, better temperature control, easier scale-up, and integration with other green technologies.

Diversification of Applications in Advanced Materials Science

While this compound and its derivatives have some established applications, there is significant potential for their use in advanced materials science that remains largely unexplored. The presence of the nitro group, a strong electron-withdrawing group, and the diphenylmethane backbone provides a unique combination of properties that can be exploited in the design of novel materials. ontosight.ai

One of the most promising areas is in the development of high-performance polymers. For instance, 4,4'-dinitrodiphenylmethane (B168056) is listed as a reagent for high-performance polymer research. chemicalbook.com The nitro groups can be chemically modified, for example, reduced to amino groups, to create diamine monomers. These monomers can then be used in the synthesis of polyimides, polyamides, and other polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The diphenylmethane linkage provides a degree of flexibility in the polymer chain compared to more rigid structures. Future research could focus on synthesizing and characterizing a range of polymers derived from this compound and its isomers to tailor properties for specific applications, such as in aerospace, electronics, and membrane separations.

The nitro group also imparts specific optical and electronic properties. Nitroaromatic compounds are known for their nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics, such as in optical switching and frequency conversion. The investigation of this compound and its derivatives as NLO materials could open up new avenues for their application.

Furthermore, the diphenylmethane scaffold is a common feature in molecules that exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. Exploring the AIE potential of this compound derivatives could lead to the development of new fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery

In synthetic design, AI algorithms can be trained on vast databases of chemical reactions to predict the most efficient and selective synthetic routes to this compound and its derivatives. youtube.comnih.gov This can help chemists to identify novel catalytic systems and optimal reaction conditions with greater speed and accuracy than through traditional trial-and-error experimentation. sciencedaily.com For instance, AI could be used to design a synthesis that maximizes the yield of the 4-isomer while minimizing byproducts.

Machine learning models can also be developed to predict the physicochemical properties of new this compound derivatives before they are even synthesized. google.com By inputting molecular descriptors, these models can estimate properties relevant to materials science, such as thermal stability, solubility, and electronic properties. nih.govyoutube.com This predictive capability allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for specific applications, thereby focusing experimental efforts on the most promising molecules. For example, ML models could predict the properties of polymers derived from different isomers of nitrodiphenylmethane, guiding the synthesis towards materials with desired characteristics.

Q & A

Basic: What are the standard synthesis protocols and characterization methods for 4-Nitrodiphenylmethane?

Answer:
The synthesis of this compound (CAS RN 1817-77-2) typically involves nitration or coupling reactions. A common approach is the Friedel-Crafts alkylation using diphenylmethane derivatives and nitrating agents under controlled acidic conditions. Post-synthesis, full characterization is critical:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm aromatic proton environments and carbon frameworks. IR spectroscopy identifies nitro group stretching vibrations (~1520 cm1^{-1}) .
  • Chromatography : TLC or HPLC monitors reaction progress and purity.
  • Physical Properties : Measure melting points and compare with literature values (e.g., CAS databases). Cross-reference with SciFinder or Reaxys to verify novelty .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Store in airtight containers away from oxidizing agents at room temperature.
  • Waste Disposal : Follow institutional guidelines for nitroaromatic compounds, which often require neutralization before disposal .

Basic: How should researchers conduct a literature review to identify gaps in this compound studies?

Answer:

  • Database Searches : Use SciFinder or Reaxys with keywords like "this compound synthesis," "spectral data," or "reactivity." Filter results by publication date (post-2010) to prioritize recent studies .
  • Cross-Verification : Compare data across multiple sources (e.g., CAS Common Chemistry, NIST Chemistry WebBook) to resolve inconsistencies in reported properties .
  • Gap Identification : Focus on understudied areas like environmental fate or catalytic applications .

Advanced: What challenges arise in optimizing catalytic systems for synthesizing this compound derivatives?

Answer:

  • Catalyst Selection : Acidic catalysts (e.g., H2_2SO4_4) may over-nitrate, while metal catalysts (e.g., Pd/C) require precise control to avoid byproducts.
  • Selectivity Analysis : Use HPLC or GC-MS to quantify side products like ortho-nitrated isomers. Adjust solvent polarity (e.g., dichloromethane vs. DMF) to improve regioselectivity .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize temperature and time parameters .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm structural assignments. For example, ambiguous 1H^1H-NMR peaks can be clarified via 1H^1H-1H^1H COSY .
  • Database Cross-Check : Validate spectra against NIST or ChemIDplus entries. Use tools like ChemDraw to simulate expected splitting patterns .
  • Error Analysis : Quantify instrument uncertainties (e.g., NMR shimming errors) and report confidence intervals in publications .

Advanced: What methodologies are recommended for detecting this compound in environmental samples?

Answer:

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges isolates nitroaromatics from aqueous matrices.
  • Quantification : Use HPLC-UV (λ = 254 nm) or GC-MS with electron-capture detection for high sensitivity.
  • Standard Curves : Prepare calibration standards (e.g., 0.1–100 ppm) using certified reference materials (e.g., Kanto Reagents’ environmental analysis standards) .

Advanced: How can FAIR data principles enhance reproducibility in this compound research?

Answer:

  • Data Sharing : Deposit raw NMR files, chromatograms, and crystallographic data in repositories like RADAR4Chem or Chemotion, ensuring compliance with FAIR guidelines .
  • Metadata Annotation : Include experimental parameters (e.g., solvent, temperature) and instrument calibration details in datasets.
  • Collaborative Platforms : Use ELNs (Electronic Lab Notebooks) to standardize protocols across research groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.